molecular formula C23H17BrN2O2 B6039909 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6039909
M. Wt: 433.3 g/mol
InChI Key: IXGYSCRSDMBBKR-JLHYYAGUSA-N
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Description

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated hydroxyphenyl group and a dihydroquinazolinone core.

Preparation Methods

The synthesis of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylphenylamine under specific conditions to form the intermediate, which is then cyclized to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hydroxyphenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The dihydroquinazolinone core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar compounds include other brominated hydroxyphenyl derivatives and dihydroquinazolinone analogs. Compared to these compounds, 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern and the presence of both bromine and hydroxy groups, which can enhance its reactivity and binding properties.

Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-15-6-2-5-9-20(15)26-22(13-10-16-14-17(24)11-12-21(16)27)25-19-8-4-3-7-18(19)23(26)28/h2-14,27H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGYSCRSDMBBKR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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